5-bromo-2-methyl-1H-pyrimidine-4,6-dione
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Overview
Description
5-bromo-2-methyl-1H-pyrimidine-4,6-dione:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reactants: 5-bromo-2-methylpyrimidine and hydrogen peroxide.
Conditions: Alkaline medium.
Product: 5-bromo-2-methyl-1H-pyrimidine-4,6-dione.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-2-methyl-1H-pyrimidine-4,6-dione can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions[][1].
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions[][1].
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may require heating[][1].
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) can be used under controlled conditions[][1].
Major Products:
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used[][1].
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used[][1].
Scientific Research Applications
Chemistry: Biology and Medicine: Industry:
Comparison with Similar Compounds
5-bromo-2-methylpyrimidine: Lacks the keto groups at the 4 and 6 positions.
2-methyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine: Lacks the bromine atom at the 5-position.
5-chloro-2-methyl-1H-pyrimidine-4,6-dione: Similar structure but with a chlorine atom instead of bromine[][1].
Properties
Molecular Formula |
C5H5BrN2O2 |
---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
5-bromo-2-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-7-4(9)3(6)5(10)8-2/h3H,1H3,(H,7,8,9,10) |
InChI Key |
GZEXBFWUWZIMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C(=O)N1)Br |
Origin of Product |
United States |
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